molecular formula C7H10N4 B13148113 N-(4-Aminophenyl)guanidine CAS No. 5441-10-1

N-(4-Aminophenyl)guanidine

Cat. No.: B13148113
CAS No.: 5441-10-1
M. Wt: 150.18 g/mol
InChI Key: HXKWSIPCTVYMBN-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)guanidine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKWSIPCTVYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-10-1
Record name N-(4-Aminophenyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Reactivity and Advanced Chemical Transformations of N 4 Aminophenyl Guanidine

Electrophilic and Nucleophilic Reactivity of the Guanidine (B92328) Moiety

The guanidine group is one of the strongest organic bases, a property attributed to the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) cation. ineosopen.org The positive charge in the guanidinium ion is delocalized over the central carbon and all three nitrogen atoms. ineosopen.org

From a reactivity standpoint, the guanidine moiety in N-(4-Aminophenyl)guanidine exhibits both nucleophilic and electrophilic characteristics. ineosopen.orgresearchgate.net

Nucleophilicity: The nitrogen atoms of the guanidine group act as N-nucleophiles. They can participate in reactions such as alkylation, acylation, and Michael additions. ineosopen.orgmdpi.com The delocalized electron density across the CN₃ backbone makes guanidine a potent nucleophile. mdpi.com

Electrophilicity: While the guanidine carbon is generally resistant to nucleophilic attack due to the strong resonance stabilization, its electrophilicity can be enhanced. ineosopen.org One strategy involves converting the guanidine into a guanidine cyclic diimide (GCDI), which disrupts the resonance and makes the central carbon susceptible to nucleophilic substitution by various amines and alcohols under mild, acid-catalyzed conditions. organic-chemistry.org

The basicity of the guanidine group is a dominant feature, readily leading to protonation to form a stable guanidinium salt. This property is fundamental to its role in many biological systems and catalytic processes. ineosopen.org

Reactivity of the Aniline (B41778) Moiety: Aromatic Substitutions and Derivatizations

The aniline portion of this compound consists of a primary amino group attached to a benzene (B151609) ring. This moiety offers a rich landscape for chemical modification.

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of standard transformations. These include acylation with reagents like benzoyl chloride to form amides, and guanylation reactions. nih.govnih.gov It can also serve as the nucleophilic component in substitution reactions, for example, attacking electrophilic centers on other molecules. mdpi.com Furthermore, the primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid. These diazonium intermediates are highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring. ekb.eg

Electrophilic Aromatic Substitution: The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. However, since the para position is already occupied by the guanidine group, substitutions are directed to the positions ortho to the amine. Under the strongly acidic conditions often required for electrophilic substitution, the amino group is protonated to the anilinium ion, which is a deactivating, meta-directing group. This dual reactivity allows for controlled substitution patterns based on the reaction conditions.

Cyclization Reactions and Heterocycle Formation Involving this compound Substructures

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The guanidine and aniline groups can participate in intramolecular or intermolecular cyclization reactions to form fused and unfused ring systems.

The guanidine moiety is a classic component in the synthesis of 2-aminopyrimidine (B69317) rings. The general strategy involves the condensation of a guanidine with a 1,3-dielectrophilic species.

A well-established method uses chalcones (1,3-diaryl-2-propen-1-ones) as the three-carbon backbone. When a chalcone (B49325) derived from an aminophenyl precursor is reacted with guanidine hydrochloride in the presence of a base like potassium hydroxide, it undergoes a cyclocondensation reaction to yield a 2-aminopyrimidine derivative. derpharmachemica.com The reaction proceeds through a Michael addition of the guanidine to the enone system, followed by intramolecular condensation and dehydration. derpharmachemica.com Similarly, guanidine carbonate can react with α,β-unsaturated carbonyl compounds like 3-arylmethylidenefuran-2(3H)-ones to construct pyrimidine-containing heterocyclic systems. mdpi.com

This compound derivatives are valuable intermediates in the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry. ekb.eguob.edu.ly An effective route involves the intramolecular cyclization of N-benzoyl-N'-arylguanidines. researchgate.net For instance, the aniline nitrogen of this compound can be acylated with a substituted 2-aminobenzoyl chloride. The resulting intermediate, an N-aroyl-N'-arylguanidine, can then undergo selective intramolecular cyclization to furnish a 2-(arylamino)quinazolin-4(3H)-one. researchgate.net

Alternatively, copper-catalyzed methods provide an efficient synthesis of 2,4-diaminoquinazolines through the reaction of substituted 2-bromobenzonitriles with guanidine. organic-chemistry.orgresearchgate.net This approach highlights the utility of the guanidine moiety as a key building block for constructing the quinazoline (B50416) core.

The versatile reactivity of the aminophenylguanidine scaffold extends to the synthesis of a broader range of heterocyclic compounds.

Thiadiazoles: The compound can serve as a precursor for more complex structures, such as [3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine, demonstrating its utility in building five-membered heterocycles. cymitquimica.com

Benzotriazines: N-substituted 1-(2-nitrophenyl)guanidines, which can be conceptually derived from precursors related to this compound, undergo base-catalyzed intramolecular cyclization between the guanidine and nitro groups to form 3-amino-1,2,4-benzotriazine 1-oxides. chempap.org

Other Systems via Schiff Base Intermediates: The primary amine of the aniline moiety can be condensed with aldehydes to form Schiff bases (azomethines). These intermediates are highly valuable for synthesizing a variety of heterocyclic rings. For example, cyclization of Schiff bases derived from N-[(4-aminophenyl)carbamothioyl]benzamide with different reagents can yield tetrazoles, imidazolinones, thiazolidinones, and oxazepines. iosrjournals.org

Cross-Coupling Reactions and Functional Group Interconversions on this compound Scaffolds

Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have significantly expanded the ability to modify scaffolds like this compound.

C-N Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. acs.org This reaction can be used to arylate the primary amine of this compound, creating more complex tri-substituted guanidine derivatives. If the phenyl ring of the scaffold is functionalized with a halide, the same reaction can be used to introduce new amine substituents onto the aromatic core. acs.org

Suzuki and Other Cross-Coupling Reactions: If the aminophenyl ring is modified to include a halide or a boronic acid/ester, it can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form C-C bonds. mdpi.comeie.gr These reactions are fundamental for elaborating the core structure, for example by attaching new aryl or alkyl groups, which is a common strategy in drug discovery. mdpi.com

Functional Group Interconversion (FGI): FGI is a key concept in planning the synthesis of complex molecules derived from this compound. wikipedia.org A common and critical FGI is the reduction of a nitro group to a primary amine. For example, the synthesis of this compound itself or its derivatives often starts from a corresponding 4-nitrophenyl precursor. The nitro group is then reduced to the essential amino group using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.gov This transformation is a reliable and widely used step in the synthesis of aniline-containing compounds. scribd.com

Structure Activity Relationship Sar and Derivatization Studies of N 4 Aminophenyl Guanidine Analogues

Design Principles for Guanidine-Based Compounds

The guanidine (B92328) group is a privileged functional group in drug design, largely due to its unique chemical and physical properties. sci-hub.seresearchgate.net A primary characteristic is its strong basicity, with the pKa of its conjugate acid being approximately 13. sci-hub.se At physiological pH, the guanidinium (B1211019) cation is highly stable due to resonance delocalization of the positive charge across three nitrogen atoms, a phenomenon sometimes referred to as "Y-aromaticity". sci-hub.se

This delocalized positive charge and the presence of multiple hydrogen bond donors allow the guanidinium group to engage in strong, multipoint non-covalent interactions, such as charge-pairing and hydrogen bonding with anionic groups like carboxylates and phosphates found in biological targets. sci-hub.setandfonline.com This ability to form robust interactions is a key principle exploited in the design of enzyme inhibitors and receptor ligands. tandfonline.comresearchgate.net However, the high basicity can also be a liability, potentially leading to poor membrane permeability and reduced oral bioavailability. mdpi.com Therefore, a central challenge in designing guanidine-based compounds is to balance the beneficial binding interactions with the need for favorable drug-like properties. mdpi.com

Bioisosteric Replacements of the Guanidine Functionality (e.g., Guanidine-Acylguanidine Exchange)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound's properties while retaining its desired biological activity. nih.govmdpi.com For the highly basic guanidine group, this approach is particularly valuable for improving pharmacokinetic profiles. mdpi.com A key objective is to reduce the pKa while preserving the key binding interactions. mdpi.comresearchgate.net

One of the most successful examples is the guanidine-acylguanidine exchange . researchgate.net Acylating the guanidine moiety significantly reduces its basicity (pKa shifts to a range of ~7-8). sci-hub.se This is because the electron-withdrawing acyl group pulls electron density away from the guanidine core. sci-hub.se Despite this drop in basicity, the acylguanidine group can often retain the hydrogen-bonding pattern necessary for pharmacological activity, making it an effective bioisostere. researchgate.netacs.org Studies on Neuropeptide Y (NPY) Y₂ receptor antagonists demonstrated that this exchange maintained high affinity and selectivity. researchgate.net

Other bioisosteric replacements for guanidine have also been explored. For instance, a squaryldiamine group was successfully used to mimic the guanidine in a peptidomimetic designed to inhibit the HIV-1 Tat-TAR RNA interaction. mdpi.com Although this led to a slight decrease in affinity, it represented a novel and potent bioisostere. mdpi.com

Functional GroupApproximate pKaKey Rationale for UseReference
Guanidine~13-14Strong base, forms robust H-bonds and ionic interactions. mdpi.com
Acylguanidine~8Reduces basicity to improve bioavailability while retaining H-bonding capacity. mdpi.comresearchgate.net
SquaryldiamineN/ASuccessfully mimics the guanidine group in specific biological contexts (e.g., RNA binding). mdpi.com
Thiourea (B124793)N/AUsed as a bioisostere for cyanoguanidine in H2-receptor antagonists like cimetidine, demonstrating similar physicochemical properties. acs.org

Systematic Structural Modifications of the Aminophenyl Moiety

The aminophenyl portion of N-(4-aminophenyl)guanidine offers numerous positions for structural modification to probe SAR and fine-tune activity. vulcanchem.comresearchgate.net Systematic derivatization of the phenyl ring can influence the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets. nih.gov

In the development of antimicrobial agents, for example, a series of phenyl guanidine derivatives were synthesized and evaluated. mdpi.comnih.gov These studies revealed that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of benzyloxy-substituted phenyl guanidines, specific halogen and trifluoromethyl substitutions led to potent antibacterial activity. mdpi.comnih.gov Compound 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) showed the best potency against S. aureus and E. coli. mdpi.comnih.gov These results provide clear structural leads for further optimization. mdpi.com

CompoundSubstitution PatternBiological Activity (MIC, µg/mL)Reference
9m3-[2-chloro-3-(trifluoromethyl)]-benzyloxyS. aureus: 0.5, E. coli: 1 mdpi.comnih.gov
10d3-(4-trifluoromethyl)-benzyloxy (aminoguanidine hydrazone series)S. aureus: 1, E. coli: 16 mdpi.com
10a, 10j, 10r-sVarious substitutions (aminoguanidine hydrazone series)S. aureus: 4, E. coli: 4 mdpi.com

Impact of Substituent Effects on Reactivity and Molecular Interactions

The electronic nature of substituents on the aminophenyl ring directly impacts the reactivity and molecular interactions of the entire molecule. lumenlearning.com These influences can be broadly categorized into inductive and resonance effects. lumenlearning.com

Inductive Effects : Most heteroatoms (like oxygen, nitrogen, halogens) are more electronegative than carbon and exert an electron-withdrawing inductive effect through the sigma bonds, which can deactivate the aromatic ring towards certain reactions. lumenlearning.com

Resonance (Conjugative) Effects : Substituents with non-bonding electron pairs (e.g., -NH₂, -OH) can donate electron density into the aromatic π-system, while groups with conjugated double or triple bonds (e.g., -NO₂, -CN) can withdraw electron density. lumenlearning.com

These electronic shifts have profound consequences. Electron-donating groups on the aminophenyl ring can increase the basicity of the amino group and influence the charge distribution across the molecule, potentially enhancing interactions with target proteins. researchgate.net Conversely, electron-withdrawing groups decrease basicity but can alter hydrogen bonding capabilities and influence reaction kinetics. sci-hub.sescispace.com For example, the acidity of an N-H bond can be increased by an electron-withdrawing substituent, which may affect proton transfer reactions crucial for biological function. scispace.com The Hammett σ constants are often used to provide a quantitative measure of these electronic influences, correlating substituent choice with changes in reactivity or binding affinity. acs.org Understanding these effects is critical for the rational design of this compound analogues with tailored properties for specific molecular targets.

Computational and Theoretical Investigations of N 4 Aminophenyl Guanidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in detailing the electronic architecture of molecules. These methods provide a robust framework for understanding the distribution of electrons and energy levels within N-(4-Aminophenyl)guanidine.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and dictates the potential for intramolecular charge transfer.

For molecules with donor-acceptor structures, the HOMO is typically localized on the electron-donating portion, while the LUMO resides on the electron-accepting part. In this compound, the aminophenyl group can act as an electron donor, while the guanidine (B92328) group can function as an acceptor. The interaction between the HOMO and LUMO governs charge transfer within the molecule. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability.

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO, which relates to the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In the context of this compound, the MEP would likely show negative potential around the nitrogen atoms of the amino and guanidine groups due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Interaction (Donor -> Acceptor)Stabilization Energy (E(2)) (kcal/mol)Description
LP(N) -> σ(C-N)ValueDelocalization from a nitrogen lone pair (LP) to an adjacent anti-bonding C-N orbital.
π(C-C) -> π(C-N)ValueDelocalization from a pi-bond in the phenyl ring to an anti-bonding pi-orbital in the guanidine group.

Molecular Dynamics Simulations of this compound and Its Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamics, and thermodynamics of molecules and their complexes.

For this compound, MD simulations could be employed to explore its conformational landscape, study its interactions with solvent molecules, or investigate the stability and dynamics of its potential complexes with biological targets like proteins or nucleic acids. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is often a precursor to drug design and materials science applications.

Theoretical Studies of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in various chemical and biological systems. Theoretical studies provide invaluable insights into the nature and strength of these non-covalent interactions.

Cation-π Interactions with Aromatic Systems

Cation-π interactions are strong, non-covalent forces that occur between a cation and the electron-rich face of an aromatic π-system. The guanidine group of this compound can be protonated to form a guanidinium (B1211019) cation, which is particularly effective at forming cation-π interactions.

Theoretical studies using DFT methods have shown that the guanidinium cation can form stable complexes with aromatic systems like benzene (B151609), indole, and the side chains of aromatic amino acids. The primary forces involved are electrostatic and induction. In these interactions, the planar guanidinium ion can stack favorably over the aromatic ring. For this compound, this intrinsic capability means it could interact strongly with aromatic residues in proteins or other π-rich systems, a crucial factor in its potential biological activity and material properties.

Hydrogen Bonding Networks Involving the Guanidine Group

The guanidine group of this compound is a versatile participant in hydrogen bonding networks due to its multiple donor and acceptor sites. Computational studies on guanidine and related compounds have elucidated the nature and strength of these interactions. The guanidinium cation, in particular, is recognized for its capacity to form strong hydrogen bonds and ionic interactions.

The hydrogen bonding capabilities of the guanidine moiety are crucial in its interactions within biological systems and crystal structures. Density Functional Theory (DFT) calculations on guanidinium-amino acid pairs have revealed that the interaction strength is significant, particularly with negatively charged residues. These interactions can be classified based on their geometry, such as parallel, bifurcated, single, and triple hydrogen-bonded types. rsc.org Computational analyses indicate that parallel and triple hydrogen-bonded arrangements generally exhibit greater interaction strength compared to bifurcated and single hydrogen-bonded pairs. rsc.org

In the solid state, as seen in studies of crystalline guanidine, hydrogen bonding is a dominant force that dictates the molecular packing. nih.gov Computational approaches using plane-wave DFT and supercell techniques have been employed to understand and quantify these hydrogen-bonded networks. nih.gov These studies reveal both stabilizing and destabilizing cooperative interactions within the crystalline structure, highlighting the complexity of the hydrogen-bonding patterns. nih.gov The consistent formation of hydrogen bonds is a key feature in the molecular conformation of related benzamide (B126) derivatives, where intermolecular interactions primarily involve hydrogen bonding to a central amide group. nih.gov

Electrostatic Interactions with Charged Residues

The guanidine group of this compound can be protonated to form a positively charged guanidinium ion. This charge is a key determinant of its interaction with the surrounding environment, particularly with charged amino acid residues in proteins. Electrostatic interactions play a critical role in protein structure, folding, binding, and condensation. nih.gov

Computational studies and statistical analyses of protein crystal structures have shown that the guanidinium ion interacts favorably with negatively charged amino acid residues, namely aspartate (Asp) and glutamate (B1630785) (Glu). rsc.org These interactions are a combination of hydrogen bonding and strong charge-charge interactions, often referred to as salt bridges. DFT calculations have quantified the interaction energies between the guanidinium ion and acidic amino acids, revealing exceptionally strong binding, particularly in a parallel orientation. rsc.org For instance, the interaction energy for parallel complexes between the guanidinium ion and aspartate or glutamate has been calculated to be around -76 kcal mol⁻¹. rsc.org

The strength and specificity of these electrostatic interactions are crucial for molecular recognition and binding affinity. nih.gov The modulation of charges on amino acids, for example through changes in pH, can significantly affect these interactions and lead to conformational changes in proteins. nih.gov The long-range nature of charge-charge interactions allows them to influence protein stability and function even when the interacting residues are not in immediate proximity in the primary sequence. researchgate.net Computational models that analyze electrostatic contributions can help in understanding the determinants of binding specificity between proteins and their ligands. manchester.ac.uk

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the spectroscopic properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these predictions, offering a good balance between accuracy and computational cost.

Spectroscopic Properties:

Theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm molecular structures. asrjetsjournal.orgresearchgate.net Similarly, the calculation of vibrational frequencies can aid in the assignment of experimental IR spectra. asrjetsjournal.orgresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra.

Reactivity Descriptors:

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. researchgate.netscielo.org.mx These descriptors are derived from the electronic structure of the molecule and are useful for understanding and predicting its chemical behavior. Key global reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.netrasayanjournal.co.in

Ionization Potential (I) and Electron Affinity (A): These are calculated from the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). rasayanjournal.co.in

Electronegativity (χ): This measures the tendency of a molecule to attract electrons (χ = (I + A) / 2). rasayanjournal.co.in

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution (η = (I - A) / 2), while softness is the reciprocal of hardness (S = 1 / η). rasayanjournal.co.in

Electrophilicity Index (ω): This quantifies the electrophilic character of a molecule (ω = χ² / 2η). rasayanjournal.co.inchemrxiv.org

These descriptors can be used to compare the reactivity of different molecules and to identify the most likely sites for electrophilic or nucleophilic attack through the calculation of local reactivity descriptors like Fukui functions. researchgate.net

The following table presents hypothetical calculated reactivity descriptors for this compound based on typical values for similar aromatic compounds.

DescriptorSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.50
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20
Energy GapΔE4.30
Ionization PotentialI5.50
Electron AffinityA1.20
Electronegativityχ3.35
Chemical Hardnessη2.15
Chemical SoftnessS0.47
Electrophilicity Indexω2.61

Mechanistic Studies of Biological Interactions of N 4 Aminophenyl Guanidine and Its Derivatives in Vitro and Molecular Level

Enzyme Inhibition Mechanisms

Derivatives of N-(4-Aminophenyl)guanidine have been identified as potent inhibitors of several key enzyme families. The inherent chemical properties of the guanidinium (B1211019) group, such as its planarity, basicity, and ability to form multiple hydrogen bonds, allow it to mimic the side chain of arginine or interact with catalytic residues in enzyme active sites.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, a reaction crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. mdpi.com The inhibition of urease is a key therapeutic strategy to combat these pathogens. researchgate.net Guanidine (B92328) derivatives have shown exceptional promise in this area. Recently synthesized guanidine compounds, featuring a naphthalene (B1677914) moiety, have displayed incredibly potent urease inhibition, with IC50 values in the nanomolar range (0.0091–0.0911 μM), far exceeding the potency of the standard inhibitor thiourea (B124793) (IC50 = 18.27 μM). acs.org

The mechanism of inhibition is centered on the enzyme's active site, which contains two Ni(II) ions essential for catalysis. researchgate.netnih.gov Inhibitors can interact with these nickel ions, disrupting the catalytic cycle. The guanidinium group can coordinate with the nickel ions, acting as a competitive inhibitor by blocking the binding of the natural substrate, urea. Molecular docking studies suggest that the core of these inhibitor molecules fits into the active site, stabilized by interactions with key amino acid residues. acs.org

Compound ClassReported IC50 Range (μM)Standard Inhibitor (Thiourea) IC50 (μM)
Naphthalene-Guanidine Derivatives acs.org0.0091 - 0.091118.27
Thiobarbiturate Analogues acs.org8.42 - 28.5421.25

DNA methyltransferases (DNMTs) are crucial epigenetic regulators that catalyze the transfer of a methyl group to DNA, a process vital for gene silencing. Aberrant DNA methylation is a hallmark of cancer, making DNMTs a prime therapeutic target. frontiersin.org Analogues based on the N-(4-aminophenyl) scaffold have been developed as potent DNMT inhibitors.

Specifically, derivatives of 4-amino-N-(4-aminophenyl)benzamide, designed as analogues of the known DNMT inhibitor SGI-1027, have been synthesized and evaluated. nih.govnih.gov SGI-1027 is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.gov Molecular modeling studies, using the crystal structure of a bacterial cytosine-5 DNA methyltransferase, indicated that the quinoline (B57606) and aminopyrimidine moieties of SGI-1027 are critical for interaction with the enzyme and its substrates. nih.govnih.gov Subsequent studies on newly synthesized analogues revealed that some compounds were more potent against human DNMT3A than DNMT1. nih.govnih.gov These compounds were shown to induce the re-expression of a reporter gene controlled by a methylated promoter in leukemia KG-1 cells and possessed cytotoxicity against these cells in the micromolar range. nih.govnih.gov

Structure-activity relationship (SAR) studies of these derivatives provided key insights:

The nature and size of aromatic substituents significantly affect inhibitory activity; bicyclic moieties like quinoline are well-tolerated, whereas larger tricyclic systems like acridine (B1665455) decrease activity. nih.govnih.gov

The optimal design often involves a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.govnih.gov

The orientation of the central amide bond was found to have a minimal effect on biological activity. nih.govnih.gov

Compound TypeTarget Enzyme(s)Observed Effect
4-Amino-N-(4-aminophenyl)benzamide Analogues nih.govnih.govDNMT1, DNMT3AInhibition of catalytic activity; greater potency against DNMT3A for some derivatives.
SGI-1027 (Reference) nih.govDNMT1, DNMT3A, DNMT3BPotent inhibition and enzyme degradation.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is frequently associated with diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. nih.gov The this compound framework is present in several classes of potent kinase inhibitors.

Novel guanidine derivatives have been designed as selective dual inhibitors of Src and Abl kinases, which are critical targets in leukemia. rawdatalibrary.net One such derivative demonstrated high potency against the HL-60 leukemia cell line, with an IC50 of 0.018 µM. rawdatalibrary.net This compound was found to selectively inhibit Src and Abl kinases with IC50 values of 0.25 µM and 0.08 µM, respectively, showing greater potency compared to other kinases like EGFR and VEGFR-2. rawdatalibrary.net

Furthermore, related structures such as N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase subfamily. researchgate.net The 4-aminoquinazoline core, which can be considered a bioisostere of the aminophenylguanidine structure, is a well-established pharmacophore in numerous clinically approved kinase inhibitors, including gefitinib (B1684475) and erlotinib. nih.gov

Compound ClassTarget Kinase(s)Reported IC50 (μM)
Benzene-sulfonamide Guanidine Derivative (Compound 3b) rawdatalibrary.netSrc0.25
Abl0.08
4-(Arylaminomethyl)benzamide Derivatives mdpi.comEGFRExhibited 91-92% inhibition at 10 nM

The inhibitory activity of this compound derivatives extends to other enzyme classes, notably serine proteases such as urokinase-type plasminogen activator (uPA). uPA plays a central role in tumor metastasis and angiogenesis by converting plasminogen to plasmin, which degrades the extracellular matrix. nih.govfrontiersin.org Therefore, uPA inhibition is a promising strategy for anti-cancer therapy. nih.gov

Derivatives of (4-aminomethyl)phenylguanidine and 4-aminoarylguanidine have been developed as highly selective, nonpeptidic uPA inhibitors. nih.govnih.gov The inhibitory mechanism relies on the phenylguanidine moiety acting as a potent S1 binding group, inserting into the S1 specificity pocket of the enzyme. nih.gov X-ray crystal structures of uPA complexed with an inhibitor, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, revealed that the phenylguanidine group fits into the S1 pocket as expected. nih.gov However, the binding mode was surprising, with the adamantyl residue protruding towards the S1' subsite, leading to steric displacement of the catalytic Ser-195 and His-57 residues without direct interaction. This unique binding mode offers a pathway to enhance both selectivity and potency. nih.gov

Compound ClassTarget EnzymeReported Ki Range (μM)
Urethanyl-type derivatives of (4-aminomethyl)phenylguanidine nih.govuPA11 - 36

Receptor Modulation and Binding Mechanisms

Beyond enzyme inhibition, guanidine-containing molecules are known to interact with cell surface receptors, particularly G protein-coupled receptors (GPCRs), often by mimicking the guanidinium group of arginine, a common recognition motif in endogenous ligands.

The Neuropeptide Y (NPY) system, comprising several receptor subtypes (Y1, Y2, Y4, Y5, Y6), is involved in a wide array of physiological processes, including feeding behavior, anxiety, and cardiovascular regulation. medchemexpress.comembopress.org The Y2 receptor, in particular, has been identified as a promising therapeutic target for conditions like obesity and mood disorders. embopress.orgnih.gov

The development of selective, non-peptidic antagonists for the Y2 receptor is an active area of research. While specific studies focusing solely on this compound as a Y2 receptor antagonist are not extensively documented in the reviewed literature, the guanidine moiety is a feature in some complex receptor ligands. The Y2 receptor antagonist BIIE0246, for example, is a large molecule that incorporates an argininamide (B1665762) component, which contains a guanidine group, essential for its binding and function. nih.gov The functional consequences of Y2 antagonism have been demonstrated in colonic tissues, where antagonists block the effects of NPY and related peptides, indicating a blockade of inhibitory tone mediated by Y2 receptors. nih.gov The therapeutic potential for Y2 antagonists stems from their ability to modulate NPY signaling, which could be beneficial in treating human obesity. nih.gov

Interactions with Specific Biological Targets (e.g., Enzyme, Receptor)

While direct studies on this compound are limited, research on structurally related diarylguanidine and phenylguanidine derivatives provides significant insights into its potential biological targets. These studies suggest that the guanidine moiety, embedded within an aryl framework, is a key pharmacophore for interacting with various enzymes and receptors.

Derivatives of diarylguanidine have been identified as selective, noncompetitive antagonists of the NMDA receptor. Specifically, unsymmetrical guanidines with a naphthalene ring and a substituted phenyl ring demonstrated increased affinity for the NMDA receptor ion channel site. Further modifications, such as the addition of small substituents on the guanidine nitrogens, led to compounds with high affinity for the NMDA receptor ion channel site and significantly reduced affinity for sigma receptors nih.gov. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine showed an IC50 of 36 nM for the NMDA receptor ion channel site, while its affinity for sigma receptors was low (IC50 = 2540 nM) nih.gov.

In the realm of enzyme inhibition, derivatives of phenylpyrimidinylguanidine have been shown to inhibit the transcriptional program of FOXO3. Nuclear magnetic resonance (NMR) and molecular docking studies have revealed that these compounds directly interact with the DNA-binding domain (DBD) of FOXO3, thereby blocking its DNA-binding surface acs.org. The interaction sites on the FOXO3-DBD include the α-helix H3 recognition region and the N-terminus of β-strand S2 acs.org.

Furthermore, a series of N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives, which contain a structure analogous to this compound, were investigated for their inhibitory effects on enzymes associated with diabetes mellitus and Alzheimer's disease. One derivative, N-carbamimidoyl-4-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1-sulfonamide, exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with KI values of 515.98±45.03 nM and 598.47±59.18 nM, respectively. Another derivative, N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzene-1-sulfonamide, was a potent inhibitor of α-glycosidase (α-GLY) with a KI value of 103.94±13.06 nM nih.gov.

These findings collectively suggest that the this compound scaffold is a promising template for designing ligands that can selectively interact with and modulate the activity of specific enzymes and receptors.

Antimicrobial Action Mechanisms (In Vitro Studies)

The guanidine group is a well-established pharmacophore in the design of antimicrobial agents, and this compound derivatives are no exception. Their mechanisms of action are multifaceted, involving disruption of the bacterial cell membrane, interaction with nucleic acids, and specific pathways against mycobacteria.

Bacterial Membrane Perturbation

A primary mechanism by which guanidine-containing compounds exert their antibacterial effect is through the perturbation and disruption of the bacterial cell membrane. The guanidinium group, which is protonated at physiological pH, carries a positive charge. This positive charge facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids nih.gov.

Studies on lipoguanidines, which are amphiphilic molecules combining a polar guanidine head with a lipophilic tail, have demonstrated their ability to disrupt bacterial membranes. This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death nih.govresearchgate.net. While not directly studying this compound, this research supports the hypothesis that the guanidine moiety of the compound is crucial for its interaction with and subsequent damage to the bacterial membrane. The interaction is selective for bacterial cells over mammalian cells, as mammalian cell membranes are primarily composed of neutral, uncharged lipids nih.gov.

DNA Cleavage and Interaction with Nucleic Acids

Beyond membrane disruption, guanidine derivatives have been shown to interact with nucleic acids, which represents another potential mechanism for their antimicrobial activity. The positively charged guanidinium group can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA.

Theoretical studies have shown that the guanidinium cation can form stable complexes with DNA and RNA nucleobases through hydrogen bonds and cation-π interactions nih.gov. Guanidine-based derivatives are considered good DNA minor groove binders nih.gov. Experimental studies on novel guanidino-aryl compounds have confirmed their ability to bind to the DNA minor groove and also to interact with G-quadruplex structures mdpi.com. For instance, a phenanthrene-based guanidino-aryl compound showed the highest affinity for DNA, particularly for alternating AT sequences, with a potential binding mode involving partial intercalation of the phenanthrene (B1679779) ring in addition to the electrostatic and hydrogen bonding interactions of the guanidine group mdpi.com.

While direct DNA cleavage by this compound has not been extensively documented, the strong binding affinity of its derivatives for DNA suggests that they could interfere with DNA replication and transcription, contributing to their antibacterial effects. Some studies on bisguanidines have also reported on their DNA binding capabilities researchgate.net.

Anti-mycobacterial Activity Pathways

Derivatives of phenylguanidine have shown promise as anti-mycobacterial agents. While the precise pathways are still under investigation, the available evidence points towards mechanisms that may differ from conventional anti-tuberculosis drugs.

A study on isonicotinyl hydrazones, which incorporate a phenylthiourea (B91264) moiety structurally related to phenylguanidine, revealed potent activity against Mycobacterium tuberculosis H37Rv and, notably, against an isoniazid-resistant strain nih.gov. The high potency against the resistant strain suggests a mechanism of action that is distinct from that of isoniazid (B1672263), which typically inhibits mycolic acid synthesis. One of the synthesized compounds was found to be 185 times more active against INH-resistant M. tuberculosis than isoniazid itself nih.gov.

General mechanisms for antimycobacterial drugs often involve targeting the unique and complex cell wall of mycobacteria or inhibiting essential enzymes. For some antimycobacterial compounds, cell wall damage has been identified as a likely mechanism of action nih.gov. While specific enzymatic targets for phenylguanidine derivatives in mycobacteria are yet to be fully elucidated, their structural features make them candidates for inhibiting various essential processes.

Anti-bacterial Spectrum and Potency (In Vitro)

In vitro studies have demonstrated the antibacterial efficacy of phenyl guanidine derivatives against a range of bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli. The potency of these compounds is often influenced by the nature and position of substituents on the phenyl ring.

A study on a series of benzyl (B1604629) and phenyl guanidine derivatives provided detailed information on their minimum inhibitory concentrations (MICs). The results, summarized in the table below, indicate that many of these compounds exhibit potent antibacterial activity, with some showing greater efficacy against the Gram-positive S. aureus and others against the Gram-negative E. coli.

CompoundSubstituentMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliReference
Derivative 13-[2-chloro-3-(trifluoromethyl)]-benzyloxy0.51 mdpi.com
Derivative 2para-substituted derivativePromising results against MRSA mdpi.com

Anti-Parasitic Activity Mechanisms (In Vitro Studies)

The therapeutic potential of guanidine-containing compounds extends to parasitic diseases. In vitro studies on synthetic analogues of marine guanidine alkaloids have revealed significant activity against protozoan parasites such as Leishmania infantum and Trypanosoma cruzi nih.gov.

The primary mechanism of anti-parasitic action for these guanidine analogues appears to be the disruption of the parasite's bioenergetic metabolism. These compounds have been shown to induce depolarization of the mitochondrial membrane potential in Leishmania parasites. This is accompanied by an upregulation of reactive oxygen species (ROS) levels and an increase in the permeability of the plasma membrane nih.gov. The collective effect of these actions is a selective elimination of the parasites through a host-independent mechanism nih.gov.

DNA Minor Groove Binding

Derivatives of this compound, particularly bis-guanidine-like diaromatic compounds, have been designed and evaluated as DNA minor groove binders. nih.gov Computational modeling, including DFT-optimised structures and docking into an AT oligomer model, suggests that these compounds can bind within the minor groove with significant strength and without a substantial energy penalty. nih.gov

Biophysical studies, such as thermal denaturation experiments and circular dichroism, have been employed to confirm the interaction of these guanidine derivatives with DNA. Thermal denaturation experiments with ssDNA and poly(dA-dT)2 have shown that certain derivatives can effectively stabilize the DNA duplex, indicating binding. nih.gov Circular dichroism experiments have further corroborated that the binding mode is indeed within the minor groove. nih.gov The efficiency of these compounds as DNA binders is influenced by the nature of the linker connecting the guanidine moieties. For instance, studies have compared different bis-guanidinium and bis-2-aminoimidazolinium derivatives, revealing that the latter can exhibit superior binding capabilities. nih.gov

Compound TypeExperimental TechniqueKey Finding
Bis-2-amino-1,4,5,6-tetrahydropyrimidinesThermal DenaturationEffective DNA binders, stabilizing ssDNA and poly(dA-dT)2. nih.gov
Bis-guanidine-like diaromatic compoundsCircular DichroismConfirmed binding into the DNA minor groove. nih.gov
Bis-2-aminoimidazolinium derivativesComparative Binding StudiesDemonstrated stronger DNA binding compared to bis-guanidiniums. nih.gov

Hemozoin Biomineralization Inhibition

The inhibition of hemozoin formation is a key mechanism of action for several antimalarial drugs. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes the heme into an insoluble, non-toxic polymer called hemozoin. nih.gov Compounds that interfere with this biomineralization process lead to an accumulation of free heme, which is toxic to the parasite. nih.gov

The mechanism of hemozoin inhibition often involves the inhibitor binding to the growing faces of the hemozoin crystal, thereby preventing further polymerization. nih.gov Alternatively, some inhibitors may form a complex with heme itself, preventing its incorporation into the crystal lattice. nih.gov The effectiveness of a hemozoin inhibitor is related to its ability to accumulate in the parasite's digestive vacuole, which is an acidic compartment. nih.gov

While direct studies on this compound are not extensively available, the guanidine functional group is a feature in other compounds with antiplasmodial activity. The basic nature of the guanidine group could facilitate accumulation in the acidic digestive vacuole of the parasite, a key characteristic of many hemozoin inhibitors.

Inhibition MechanismConsequence for the Parasite
Binding to hemozoin crystal facesPrevents further crystal growth. nih.gov
Complexation with free hemePrevents heme detoxification. nih.gov
Accumulation in the digestive vacuoleIncreases inhibitor concentration at the target site. nih.gov

Antitrypanosomal and Antiplasmodial Activity (In Vitro)

Guanidine-containing compounds have demonstrated significant in vitro activity against various protozoan parasites, including Trypanosoma and Plasmodium species. researchgate.net The guanidine group is considered a "privileged scaffold" in drug design due to its frequent association with a wide range of biological activities. researchgate.net

Antitrypanosomal Activity: Bisguanidine derivatives have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. researchgate.net The mechanism of action for some of these compounds is believed to involve binding to the minor groove of kinetoplast DNA (kDNA), which is a unique feature of trypanosomes. nih.gov

Antiplasmodial Activity: Several natural and synthetic guanidine alkaloids have shown potent in vitro antiplasmodial activity against Plasmodium falciparum, including drug-resistant strains. nih.govresearchgate.net For instance, batzelladines, a class of marine guanidine alkaloids, have exhibited fast-acting inhibitory effects on parasite development. nih.gov The antiplasmodial activity of these compounds is often associated with the inhibition of hemozoin formation. nih.gov

Compound ClassParasiteIn Vitro Activity
Bisguanidine diphenyl derivativesTrypanosoma bruceiPotent antitrypanosomal activity. researchgate.net
Batzelladines (marine guanidine alkaloids)Plasmodium falciparumPotent and fast-acting antiplasmodial activity. nih.govresearchgate.net

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. researchgate.net Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, can lead to damage of cellular components such as DNA, lipids, and proteins. researchgate.net Antioxidants can mitigate oxidative stress by scavenging free radicals or by inhibiting their formation. nih.gov

The antioxidant potential of a compound can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Some compounds exert their antioxidant effects by directly scavenging radicals, while others may act by inducing the expression or activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

While specific studies on the ROS scavenging mechanisms of this compound are limited, the presence of the aminophenyl group suggests potential antioxidant activity. Phenolic compounds, for example, are well-known antioxidants due to their ability to donate a hydrogen atom to free radicals. frontiersin.org The electron-donating nature of the amino group could contribute to similar radical scavenging properties.

AssayPrinciple
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov
Superoxide Dismutase (SOD) ActivityMeasures the enzymatic dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.gov

Modulation of Ion Channels and Cellular Signaling Pathways (e.g., Na+ and Ca2+ currents in neurons)

Ion channels are crucial for regulating cellular excitability and signaling, particularly in neurons. The flow of ions such as sodium (Na+) and calcium (Ca2+) across the cell membrane is responsible for the generation and propagation of action potentials. frontiersin.org Modulation of these ion channels can have profound effects on neuronal activity. nih.gov

Na+ currents are responsible for the rapid depolarization phase of the action potential, while Ca2+ currents contribute to neurotransmitter release and can also influence the shape and duration of the action potential. frontiersin.org The influx of Na+ and Ca2+ can also activate Na+- and Ca2+-dependent potassium (K+) currents, which play a role in repolarization and afterhyperpolarization. nih.gov

Ion ChannelRole in Neuronal Function
Voltage-gated Na+ channelsInitiation and propagation of action potentials. frontiersin.org
Voltage-gated Ca2+ channelsNeurotransmitter release, modulation of action potential shape. frontiersin.org
Ca2+-dependent K+ channelsRepolarization and afterhyperpolarization of the membrane potential. nih.gov
Na+-dependent K+ channelsContribution to the afterhyperpolarization phase. nih.gov

Advanced Analytical Methodologies for Research on N 4 Aminophenyl Guanidine

Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information on the electronic and vibrational states of molecules, which is fundamental to confirming structure and understanding chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N-(4-Aminophenyl)guanidine. By mapping the magnetic fields around atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and chemical environment of atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to resonate at a different chemical shift than those ortho to the guanidino group due to their distinct electronic environments. The protons of the primary amine (–NH₂) and the guanidino (–C(NH)NH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. A key signal is that of the guanidinium (B1211019) carbon (C=N), which is typically found in the range of 150-160 ppm. The aromatic carbons show distinct signals; the carbon atoms directly bonded to the nitrogen atoms (C-NH₂ and C-NH-) are shifted downfield, while the other aromatic carbons appear at chemical shifts typical for substituted benzene rings. The symmetry of the para-substituted ring results in fewer than six signals for the aromatic carbons.

Interactive Table: Expected ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm) Rationale
Guanidinium Carbon (C=N) 155 - 160 Characteristic chemical shift for sp² hybridized carbon double bonded to nitrogen in a guanidine (B92328) group.
Aromatic C-NH₂ 145 - 150 The amino group is strongly electron-donating, deshielding the attached carbon.
Aromatic C-NH-(guanidine) 125 - 135 The guanidino group's electronic effect influences the chemical shift of its attached carbon.
Aromatic CH (ortho to NH₂) 115 - 120 Shielded by the electron-donating effect of the amino group.

Mass Spectrometry (MS) for Product Identification and Purity Assessment (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for assessing the purity of a sample.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this compound (C₇H₁₀N₄), the calculated exact mass is 150.0905 Da. An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Fragmentation Pattern: In techniques like Electron Ionization Mass Spectrometry (EI-MS) or tandem mass spectrometry (MS/MS), the molecule is fragmented into smaller, charged pieces. The fragmentation pattern of this compound would likely involve characteristic losses. For instance, cleavage of the C-N bond between the phenyl ring and the guanidine group could lead to the formation of an aminophenyl cation or a guanidine radical cation, providing structural information. Studies on similar compounds, such as N-(3-aminophenyl)benzamide, show complex fragmentation pathways and rearrangements that can be elucidated through detailed MS/MS experiments and theoretical calculations. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in this compound. The IR spectrum of a guanidine derivative typically shows characteristic absorption bands. mdpi.com For this compound, the spectrum would be characterized by several key absorption bands corresponding to its distinct functional moieties.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amine & Guanidine) Stretching 3400 - 3200 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C=N (Guanidine) Stretching 1660 - 1630
N-H (Amine & Guanidine) Bending (Scissoring) 1640 - 1560
C=C (Aromatic) Stretching 1600 - 1450

The broadness of the N-H stretching bands is a result of extensive hydrogen bonding, a characteristic feature of compounds containing guanidine and amine groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, a crystal structure would reveal:

Molecular Conformation: The precise geometry of the molecule in the solid state, including the planarity of the phenyl ring and the conformation of the guanidino group.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. The multiple N-H donors of the guanidinium and amino groups, along with the nitrogen lone pairs, would act as hydrogen bond acceptors, leading to a complex and stable crystal lattice.

Packing Arrangement: How the individual molecules are arranged in the unit cell of the crystal.

Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may be synthesized as part of a mixture containing starting materials, byproducts, or isomers, chromatographic purification is essential.

Supercritical Fluid Chromatography (SFC) for Compound Separation

Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. SFC combines some of the best features of gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high resolution and fast separation times.

The high diffusivity and low viscosity of the supercritical CO₂ mobile phase allow for rapid separations. For polar compounds like this compound, a polar organic co-solvent (modifier) such as methanol (B129727) or isopropanol (B130326) is typically added to the CO₂ to increase the mobile phase's solvating power and reduce analyte retention.

Application in Purification: SFC is particularly well-suited for the purification of complex mixtures, including the separation of isomers and thermally unstable compounds. nih.gov In a research setting, an SFC method for this compound would likely involve:

Stationary Phase: A polar column, such as one with a 2-ethylpyridine (B127773) or amino-based stationary phase, would be effective for retaining the polar and basic analyte.

Mobile Phase: A gradient of methanol in supercritical CO₂ would be used to elute the compound from the column. A small amount of a basic additive, like ammonium (B1175870) hydroxide, might be included in the modifier to improve the peak shape of the basic guanidine compound.

The technique's efficiency and the reduced use of organic solvents compared to traditional HPLC make SFC a powerful and "green" alternative for the purification of chemical intermediates. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Detection (e.g., SFC-MS Derivatization)

Chemical derivatization is a strategy used to modify an analyte to enhance its detection by an analytical instrument. For techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), derivatization can significantly improve sensitivity, especially for compounds that are difficult to ionize.

While derivatization strategies involving this compound are not extensively documented, the utility of a structurally similar compound, N-(4-aminophenyl)piperidine, has been demonstrated for improving the detection of organic acids. nsf.govresearchwithrowan.com Organic acids are typically analyzed in negative ionization mode, which often results in poor sensitivity. rowan.edu By "tagging" these molecules with a high proton affinity group, such as an aminophenyl moiety, they can be readily detected in the much more sensitive positive ionization mode. nsf.gov

This approach involves reacting the carboxyl groups of organic acids with N-(4-aminophenyl)piperidine. The resulting derivative has a high proton affinity, leading to a dramatic increase in signal intensity during MS analysis. nsf.gov Research has shown that this derivatization can improve detection limits by 25- to 2100-fold and increase sensitivity by at least 200-fold for compounds that were previously detectable in their native form. researchwithrowan.comrowan.edu This strategy allows for the detection of some organic acids at levels as low as 0.5 ppb. nsf.govrowan.edu The reaction is typically carried out using coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in a solvent such as dimethylformamide (DMF). researchgate.net This derivatization technique provides an effective approach for the analysis of challenging compounds by SFC-MS, particularly those that are undetectable in their native state. rowan.eduresearchgate.net

Table 1: Improvement in Detection of Organic Acids via Derivatization with N-(4-aminophenyl)piperidine for SFC-MS Analysis
Organic AcidImprovement in Detection Limit (Fold Change)Achieved Detection Limit (ppb)
Lactic Acid25-2100Down to 0.5
Succinic Acid25-2100Down to 0.5
Malic Acid25-2100Down to 0.5
Citric Acid25-2100Down to 0.5

Data synthesized from research on N-(4-aminophenyl)piperidine derivatization. researchwithrowan.comrowan.edu

Electrochemical Methods for Redox Property Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. These techniques can determine oxidation and reduction potentials, providing insight into the electron transfer capabilities of a compound.

For guanidino-functionalized aromatic compounds, which are structurally related to this compound, electrochemical studies have revealed reversible redox properties. nih.gov For instance, the compound 1,4-bis(tetramethylguanidino)benzene (1,4-btmgb) has been studied to assess its potential as a redox-active agent. nih.gov In acetonitrile (B52724), the cyclic voltammogram of 1,4-btmgb shows a reversible two-electron oxidation with a half-wave potential (E₁/₂) of -0.25 V versus the ferrocenium/ferrocene (Fc⁺/⁰) reference. nih.gov

Studies on other related structures, such as N'-hydroxyguanidine derivatives, have also utilized cyclic voltammetry to characterize their electrochemical behavior. nih.gov These studies identified two distinct oxidation potentials for each compound. The first oxidation potentials (E(ox1)) were observed in the range of 0.51 to 0.62 V, while the second oxidation potentials (E(ox2)) appeared at higher voltages, between 1.14 and 1.81 V, in an acetonitrile solution. nih.gov These findings highlight the ability of the guanidine functional group to participate in electron transfer processes.

Table 2: Electrochemical Properties of a Representative Guanidino-Functionalized Aromatic Compound (1,4-btmgb)
SolventRedox EventPotential (E₁/₂)Reference Electrode
Acetonitrile (MeCN)Reversible two-electron oxidation-0.25 VFc⁺/⁰
Dichloromethane (DCM)Reversible two-electron reduction-0.18 VFerrocene
Tetrahydrofuran (THF)Reversible two-electron reduction-0.26 VFerrocene

Data from studies on 1,4-bis(tetramethylguanidino)benzene. nih.gov

Advanced Microscopy Techniques for Morphological Studies (e.g., SEM, HAADF-STEM, EDX mapping)

Advanced microscopy techniques are essential for characterizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale. While morphological studies of pure this compound are not widely reported, these techniques are frequently applied to materials and nanocatalysts that have been functionalized with guanidine derivatives.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a sample. In studies of guanidine-functionalized magnetic nanoparticles (e.g., CoFe₂O₄@SiO₂-PA-CC-Guanidine), SEM images reveal the size, shape, and aggregation state of the particles, confirming their structural integrity after functionalization. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of the sample. EDX mapping confirms the presence and distribution of key elements within the material. For guanidine-modified nanoparticles, EDX spectra can verify the presence of carbon, nitrogen, silicon, oxygen, and iron, confirming the successful grafting of the guanidine-containing organic moieties onto the silica-coated magnetic core. researchgate.netresearchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a technique that produces Z-contrast images, where the brightness of a region is strongly dependent on the atomic number of the elements present. This makes it exceptionally useful for visualizing heavy atoms within a lighter matrix. While specific HAADF-STEM studies on this compound were not identified, this technique would be highly applicable for studying its complexes with heavy metals or its incorporation into materials containing high-Z elements, allowing for atomic-resolution imaging of their distribution.

Table 3: Application of Advanced Microscopy to Guanidine-Functionalized Nanomaterials
TechniqueInformation ObtainedExample Application
SEMSurface morphology, particle size and shape.Characterization of CoFe₂O₄@SiO₂@GPTMS@guanidine nanoparticles. researchgate.net
EDXElemental composition and distribution.Confirmation of C, N, O, Si, Fe in guanidine-functionalized magnetic nanoparticles. researchgate.netresearchgate.net
HAADF-STEMAtomic number (Z)-contrast imaging for mapping heavy elements.Potential for visualizing metal complexes of guanidine derivatives at the atomic scale.

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